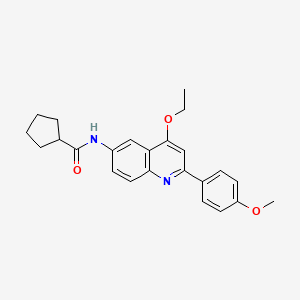

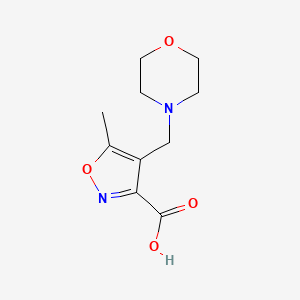

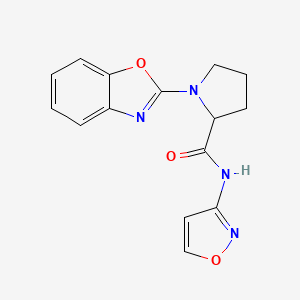

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a pyridazine derivative that has been synthesized using various methods.

Aplicaciones Científicas De Investigación

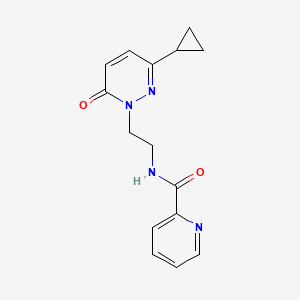

Ethylene Biosynthesis Inhibition

A study identified pyrazinamide (PZA), a compound structurally related to N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide, as an inhibitor of ethylene biosynthesis in Arabidopsis thaliana. This discovery is significant for agricultural science, offering a method to decrease postharvest loss by prolonging the shelf life of fruits and flowers through ethylene biosynthesis inhibition (Sun et al., 2017).

Catalysis and Synthesis

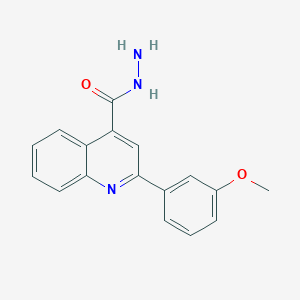

Picolinamide has been employed as a traceless directing group in the cobalt-catalyzed oxidative annulation of benzylamides with alkynes. This method demonstrates good functional group tolerance and regioselectivity, showcasing the utility of picolinamide in the selective synthesis of complex molecules (Kuai et al., 2017).

Antioxidant Activity

Research on heterocyclic compounds, including those similar to this compound, demonstrated significant antioxidant properties. These studies are crucial for developing new drugs with potential therapeutic applications, particularly in diseases caused by oxidative stress (Firpo et al., 2019).

Heterocycle Synthesis

Picolinamide serves as a directing group in palladium-catalyzed C-H/N-H coupling methods for heterocycle synthesis. This technique is useful for creating five- and six-membered heterocycles, highlighting the role of picolinamide in facilitating complex organic reactions (Nadres & Daugulis, 2012).

DNA Binding and Photocleavage

Mixed-ligand cobalt(II) picolinate complexes, involving picolinamide, have been synthesized and shown to bind DNA. These complexes exhibit partial intercalation with DNA and demonstrate DNA cleavage activity under certain conditions, suggesting potential applications in biochemistry and molecular biology (Kawade et al., 2011).

Propiedades

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c20-14-7-6-12(11-4-5-11)18-19(14)10-9-17-15(21)13-3-1-2-8-16-13/h1-3,6-8,11H,4-5,9-10H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYZGFDFHGAVLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-bromo-4-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2518728.png)

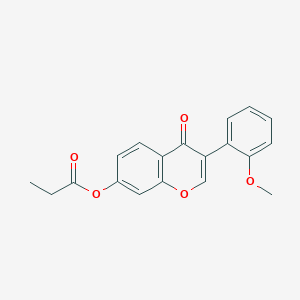

![(4-Ethylphenyl)(9-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methanone](/img/structure/B2518733.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2518735.png)

![Ethyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-4-oxobutanoate](/img/structure/B2518740.png)

![4-Methylbenzyl 4-[(3-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide](/img/structure/B2518749.png)